molecular formula C23H19NO B13116364 5-Oxo-2,3,5-triphenylpentanenitrile CAS No. 62071-27-6

5-Oxo-2,3,5-triphenylpentanenitrile

Cat. No.: B13116364
CAS No.: 62071-27-6
M. Wt: 325.4 g/mol
InChI Key: RONHPHPSMUFWPP-UHFFFAOYSA-N
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Description

5-Oxo-2,3,5-triphenylpentanenitrile is an organic compound with the molecular formula C23H19NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure, along with three phenyl groups attached to the pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2,3,5-triphenylpentanenitrile typically involves the Michael addition reaction. One common method involves the reaction of cyanohydrin ether derivatives with enones, catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase . The reaction conditions include the use of potassium hexamethyldisilazide (KHMDS) as the inorganic base, which facilitates the formation of the desired product in high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly and cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2,3,5-triphenylpentanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines and secondary alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-Oxo-2,3,5-triphenylpentanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-2,3,5-triphenylpentanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or interact with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-2,2,4-triphenylbutanenitrile
  • 2-(1-Naphthyl)-5-oxo-3,5-diphenylpentanenitrile
  • 2-(3-Bromophenyl)-5-oxo-3,5-diphenylpentanenitrile
  • 2-(4-Bromophenyl)-5-oxo-3,5-diphenylpentanenitrile
  • 2-(2,4-Dichlorophenyl)-5-oxo-3,5-diphenylpentanenitrile

Uniqueness

5-Oxo-2,3,5-triphenylpentanenitrile is unique due to its specific arrangement of functional groups and phenyl rings, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

62071-27-6

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

5-oxo-2,3,5-triphenylpentanenitrile

InChI

InChI=1S/C23H19NO/c24-17-22(19-12-6-2-7-13-19)21(18-10-4-1-5-11-18)16-23(25)20-14-8-3-9-15-20/h1-15,21-22H,16H2

InChI Key

RONHPHPSMUFWPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C3=CC=CC=C3

Origin of Product

United States

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